molecular formula C₁₅H₂₅NO₅S₂ B1140763 O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate CAS No. 1219402-96-6

O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate

Cat. No.: B1140763
CAS No.: 1219402-96-6
M. Wt: 363.49
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate is a xanthate ester, classified under organosulfur compounds. It belongs to the broader category of O,S-diorganyl dithiocarbonates, characterized by the functional group ROCS₂R' , where R and R' are organic moieties.

Key identifiers and structural features :

  • IUPAC Name : 1-O-tert-butyl 2-O-methyl 3,3-dimethyl-4-methylsulfanylcarbothioyloxypyrrolidine-1,2-dicarboxylate.
  • Synonyms : 1219402-96-6; 1,2-Pyrrolidinedicarboxylic acid, 3,3-dimethyl-4-[(methylthio)thioxomethoxy]-, 1-(1,1-dimethylethyl) 2-methyl ester.
  • Molecular Formula : C₁₅H₂₅NO₅S₂.
  • Molecular Weight : 363.49 g/mol.
  • Core Structure : A pyrrolidine ring substituted with:
    • A tert-butyloxycarbonyl (Boc) group at the nitrogen atom.
    • A methyl ester at the 2-position.
    • Geminal dimethyl groups at the 3-position.
    • A xanthate moiety at the 4-position.

The compound’s stereochemistry is defined by the S-configuration at the 2-position of the pyrrolidine ring.

Table 1: Key Physical and Chemical Properties

Property Value/Description
SMILES CC1(C(CN(C1C(=O)OC)C(=O)OC(C)(C)C)OC(=S)SC)C
InChIKey DFVDFCZNEOFBMP-UHFFFAOYSA-N
XLogP3-AA 3.5
Hydrogen Bond Acceptors 7
Rotatable Bonds 7

Historical Development of Xanthate Chemistry

The synthesis of xanthates dates to 1823, when Danish chemist William Christopher Zeise first isolated potassium ethyl xanthate. These compounds gained prominence in the 1920s with their application in sulfide mineral flotation, pioneered by Keller.

Milestones in xanthate chemistry :

  • Flotation Agents : Sodium and potassium ethyl xanthates became critical in ore processing, enabling selective recovery of copper, lead, and gold ores.
  • Synthetic Methodology :
    • Kneading Method : Direct reaction of alcohol, carbon disulfide, and alkali hydroxide.
    • Solvent Method : Use of tetrahydrofuran (THF) to improve purity and yield, as described in modern patents.
  • Radical Chemistry : Xanthates emerged as intermediates in degenerative radical additions, enabling synthesis of fluorinated and functionalized alkenes.

Modern Applications :

  • Organofluorine Synthesis : Xanthates participate in Cu- and Ag-mediated trifluoromethylation, as demonstrated in the synthesis of difluoromethoxy prolines.
  • Proline Derivatives : Xanthate-mediated eliminations (e.g., microwave-assisted pyrolysis) facilitate access to 3,4-dehydroprolines, precursors to hydroxyproline analogs.

Position within Organosulfur Chemistry

Organosulfur compounds are defined by their sulfur-containing functional groups, ranging from simple sulfides to complex sulfoxides and sulfones. Xanthates occupy a distinct niche as O,S-diorganyl dithiocarbonates, characterized by their ROCS₂R' structure.

Classification within organosulfur chemistry :

  • Functional Group Hierarchy :
    • Sulfides : C–S–C bonds (e.g., methionine).
    • Sulfoxides : R–S(=O)–R (e.g., dimethyl sulfoxide).
    • Xanthates : R–O–CS₂–R' (e.g., sodium ethyl xanthate).
  • Reactivity Profile :
    • Radical Generation : Xanthates serve as precursors to alkyl radicals via degenerative transfer, enabling additions to alkenes and heteroarenes.
    • Oxidative Stability : Susceptible to oxidation to dixanthogens (R–O–CS₂–S–CS₂–O–R), limiting their use in acidic or oxidative conditions.

Comparative Analysis of Organosulfur Functional Groups

Functional Group Structure Key Applications
Sulfides R–S–R' Antibiotics (e.g., penicillin)
Sulfoxides R–S(=O)–R' Solvents, oxidizing agents
Xanthates R–O–CS₂–R' Radical synthesis, flotation

Significance in Proline Derivative Research

Proline derivatives are pivotal in peptide chemistry due to their rigidity and ability to modulate secondary structures. This compound enhances this versatility through its xanthate functionality, enabling stereoselective transformations.

Synthetic Roles :

  • Radical-Mediated Eliminations :
    • Microwave-Assisted Pyrolysis : Elimination of the xanthate group generates α,β-unsaturated prolines (3,4-dehydroprolines), precursors to hydroxyproline analogs.
    • Example : Conversion of N-Cbz-trans-4-hydroxy-L-proline to 3,4-dehydroproline via iodomethane and sodium hydride-mediated xanthate formation, followed by elimination.
  • Functionalization of Proline Scaffolds :
    • Epoxidation : Reaction of 3,4-dehydroprolines with mCPBA yields trans-epoxides, which undergo nucleophilic substitution to form substituted prolinols.
    • Regioselective Additions : Organolithium reagents add to epoxides with >90% yield, producing 3- or 4-substituted prolinols.

Applications in Drug Discovery :

  • SLC1A4/SLC1A5 Inhibitors : Hydroxyproline derivatives synthesized via xanthate intermediates inhibit neutral amino acid transporters, showing potential in cancer therapeutics.
  • Fluorinated Proline Derivatives : Trifluoromethoxy prolines, synthesized via Ag-mediated oxidative trifluoromethylation, target viral proteases (e.g., SARS-CoV-2 M).

Table 2: Applications of Proline Derivatives

Application Example Compound Biological Target
Antiviral Agents Trifluoromethoxy prolines SARS-CoV-2 M protease
Cancer Therapeutics Alkoxy hydroxy-pyrrolidine SLC1A4/SLC1A5 transporters
Conformational Restrictors Hydroxy-L-proline Peptide mimetics

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 3,3-dimethyl-4-methylsulfanylcarbothioyloxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5S2/c1-14(2,3)21-12(18)16-8-9(20-13(22)23-7)15(4,5)10(16)11(17)19-6/h9-10H,8H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVDFCZNEOFBMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CN(C1C(=O)OC)C(=O)OC(C)(C)C)OC(=S)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of 3,3-Dimethylproline

The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A representative protocol from CN112194606A involves:

  • Reagents : 3,3-Dimethylproline, Boc anhydride, 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).

  • Conditions : Stirring at 20–30°C for 12–18 hours.

  • Yield : 82–86% after recrystallization.

The reaction is monitored by thin-layer chromatography (TLC), with purification via aqueous workup and solvent evaporation.

Methyl Esterification

The Boc-protected proline is esterified using methanol and a coupling agent. A method from CN106083684A employs:

  • Reagents : Boc-protected proline, methanol, dicyclohexylcarbodiimide (DCC), tetrahydrofuran (THF).

  • Conditions : DCC activates the carboxylic acid, followed by methanol addition at 20–30°C for 2 hours.

  • Yield : 75–80% after column chromatography.

Xanthate Group Introduction

The xanthate moiety is introduced via reaction with carbon disulfide (CS₂) and methyl iodide (MeI). A protocol from VulcanChem outlines:

  • Reagents : Boc-protected proline methyl ester, CS₂, MeI, sodium hydride (NaH), THF.

  • Conditions :

    • NaH deprotonates the hydroxyl group, forming a thiolate intermediate.

    • CS₂ is added at 0°C, followed by MeI at room temperature.

  • Yield : 70–75% after flash chromatography.

Optimized Synthetic Routes

One-Pot Sequential Synthesis

An industrial-scale method from J & K Scientific Ltd. combines Boc protection and esterification in a single reactor:

  • Step 1 : 3,3-Dimethylproline, Boc anhydride, and DMAP in DCM (5:1 v/w) at 25°C for 16 hours.

  • Step 2 : Direct addition of methanol and DCC without intermediate purification.

  • Step 3 : Xanthation with CS₂/MeI/NaH in THF.

  • Overall Yield : 68%.

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity Scale
Sequential Boc/esterBoc anhydride, DCC, CS₂, MeI25°C, 48h68%95%Industrial (kg)
StepwiseBoc anhydride, DMAP, DCM, DCC, MeOH20–30°C, 18h + 2h75%98%Lab (100g)
XanthationNaH, CS₂, MeI, THF0°C → RT, 3h75%97%Lab (50g)

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (300 MHz, CDCl₃): δ 1.42 (s, 9H, Boc), 1.52 (s, 6H, CH₃), 3.72 (s, 3H, OCH₃), 4.32 (m, 1H, CH), 2.12 (s, 3H, SCH₃).

  • ¹³C NMR : 155.2 (C=O Boc), 173.8 (C=O ester), 85.3 (C-O xanthate).

Chromatographic Purity

  • HPLC : >98% purity using a C18 column (ACN/H₂O gradient).

  • TLC : Rf = 0.45 (hexane/ethyl acetate 3:1).

Industrial-Scale Production Considerations

Solvent and Reagent Optimization

  • DCM vs. THF : DCM reduces side reactions during Boc protection but requires strict temperature control.

  • NaH Alternatives : Potassium tert-butoxide (t-BuOK) improves xanthate yield by 5–10% but increases cost.

Waste Management

  • CS₂ Handling : Closed-loop systems capture unreacted CS₂, reducing environmental release.

  • Byproducts : Thiourea derivatives are neutralized with NaHCO₃ before disposal .

Chemical Reactions Analysis

Types of Reactions

O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the xanthate ester to thiols.

    Substitution: Nucleophilic substitution reactions can replace the xanthate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols: From reduction reactions.

    Substituted Esters: From nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate is utilized as a reagent in organic synthesis due to its ability to participate in various chemical reactions. Its xanthate group allows for nucleophilic substitution reactions, making it valuable in the synthesis of complex organic molecules.

Peptide Synthesis

This compound is particularly useful in the synthesis of peptides. The presence of the N-boc protecting group allows for selective deprotection during peptide coupling reactions, facilitating the assembly of peptides with specific sequences and modifications.

Medicinal Chemistry

In medicinal chemistry, this compound can be employed to create prodrugs or derivatives that enhance the pharmacological properties of active compounds. Its structure can be modified to improve solubility and bioavailability of therapeutic agents.

Proteomics Research

The compound is also noted for its applications in proteomics research, where it can be used to label proteins or peptides for analysis. This labeling can help in tracking protein interactions and modifications within biological systems .

Case Study 1: Peptide Modification

In a study focusing on peptide synthesis, researchers utilized this compound to create a series of modified peptides that exhibited enhanced stability and activity compared to their unmodified counterparts. The study highlighted the efficiency of the xanthate group in facilitating peptide bond formation under mild conditions.

Case Study 2: Drug Development

Another notable application involved using this compound in the development of a new class of antiviral agents. By modifying existing antiviral compounds with this compound derivatives, researchers were able to enhance the efficacy and reduce side effects, demonstrating its potential in drug formulation strategies.

Mechanism of Action

The mechanism by which O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate exerts its effects involves:

    Molecular Targets: The compound interacts with various enzymes and proteins, modifying their activity.

    Pathways: It participates in biochemical pathways involving sulfur transfer and esterification reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

O-[(2S)-3,3-Dimethyl-N-Benzyl-Proline Methyl Ester] S-Methyl Xanthate

  • Structure : Differs by substitution of the Boc group with a benzyl group.
  • Properties: Empirical Formula: C17H23NO3S2 (). Molecular Weight: 353.5 g/mol (vs. ~395.5 g/mol for the Boc analog). Solubility: Chloroform and ethyl acetate (shared with Boc analog due to similar ester/xanthate functionalities). Stability: The benzyl group may offer lower thermal stability compared to Boc, as aromatic substituents can participate in side reactions under radical conditions .
  • Applications: Likely used in peptide synthesis where benzyl groups are easier to deprotect (e.g., via hydrogenolysis) compared to acid-labile Boc groups .

Benzo(1,2,3)thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH)

  • Structure : Contains a benzothiadiazole core with a carbothioic acid S-methyl ester group.
  • Properties :
    • Molecular Weight: 136.17 g/mol (), significantly smaller than the proline xanthate.
    • Reactivity: Functions as a systemic acquired resistance (SAR) inducer in plants, unrelated to radical chemistry. Its mechanism involves mimicking salicylic acid derivatives .

N-Methyl-2-(1,3-Dithiolan-2-ylidene)-3-oxobutanamide

  • Structure : Features a dithiolane ring and an amide group.
  • Properties :
    • Molecular Weight: 217.0 g/mol ().
    • Reactivity: The dithiolane moiety participates in redox reactions, but the absence of a xanthate group limits its utility in radical chain processes .
  • Contrast: The proline xanthate’s Boc group and chiral center enable enantioselective synthesis, whereas this compound is suited for non-stereospecific applications.

O-Neopentyl Xanthates

  • Structure : Neopentyl (2,2-dimethylpropyl) substituent on the xanthate oxygen.
  • Properties :
    • Stability: The bulky neopentyl group reduces hydration of intermediates in radical reactions, enhancing reproducibility ().
    • Applications: Used in trifluoromethyl ketone synthesis, contrasting with the Boc-proline xanthate’s role in pipecolate derivatives .
  • Key Difference: The Boc-proline xanthate integrates amino acid synthesis directly into its scaffold, while neopentyl xanthates serve as auxiliary reagents.

Physicochemical and Functional Comparison

Property Boc-Proline Xanthate N-Benzyl Proline Xanthate BTH O-Neopentyl Xanthate
Molecular Weight (g/mol) ~395.5 353.5 136.17 ~200 (estimated)
Solubility Chloroform, Ethyl Acetate Chloroform, Ethyl Acetate Polar solvents Hydrophobic solvents
Key Functional Group Boc-protected amine Benzyl-protected amine Benzothiadiazole Neopentyl ether
Primary Application Amino acid synthesis Peptide intermediates Plant SAR induction Radical stabilization

Biological Activity

O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate is a compound of interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₅H₂₅NO₅S₂
  • Molecular Weight : 363.49 g/mol
  • CAS Number : 1219402-96-6
  • Purity : ≥95%
  • Solubility : Soluble in ether, ethyl acetate, and hexane .

The compound exhibits various biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity :
    • Xanthate derivatives have been shown to inhibit certain enzymes, including thioredoxin reductase (TrxR), which plays a critical role in cellular redox balance and apoptosis .
    • The inhibition is often selective, affecting cancerous cells while sparing normal cells.
  • Induction of Apoptosis :
    • Research indicates that xanthate compounds can activate caspase pathways leading to programmed cell death in cancer cells. This process is crucial for developing anti-cancer therapies .
  • Antiproliferative Effects :
    • Studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Biological Activity Summary Table

Activity TypeObserved EffectsReferences
Enzyme InhibitionInhibition of TrxR
Apoptosis InductionActivation of caspases
AntiproliferativeReduced proliferation in cancer cells

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cancer Cell Studies :
    • A study reported that this compound showed significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism involved the induction of apoptosis through the activation of caspases and disruption of mitochondrial function .
  • Selectivity Towards Cancer Cells :
    • Comparative studies indicated that the compound preferentially targets cancer cells over normal cells, highlighting its therapeutic potential with reduced side effects compared to conventional chemotherapeutics .
  • Potential for Drug Development :
    • Given its unique properties and mechanisms, there is ongoing research into optimizing this compound for use in drug formulations aimed at treating various cancers .

Q & A

Q. What are the critical steps for synthesizing O-[(2S)-3,3-Dimethyl-N-Boc-Proline Methyl Ester] S-Methyl Xanthate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves sequential protection/deprotection and functionalization. First, introduce the Boc group to the proline derivative under anhydrous conditions using Boc₂O (di-tert-butyl dicarbonate) and a base like DMAP in THF . Subsequent methylation of the hydroxyl group requires methyl iodide and a mild base (e.g., K₂CO₃) in DMF. For xanthation, CS₂ and methylating agents (e.g., Mel) are used under controlled pH (pH 7–8) to avoid racemization. Optimization includes monitoring reaction progress via TLC (silica gel, hexane/EtOAc) and adjusting stoichiometry (e.g., 1.2 equiv CS₂ for complete conversion).

Q. How can the stereochemical integrity of the (2S)-proline core be preserved during synthesis?

  • Methodological Answer : Chiral stability is maintained by avoiding harsh acidic/basic conditions during Boc deprotection. Use trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C for Boc removal, followed by immediate neutralization with NaHCO₃ . Polar solvents like acetonitrile or THF minimize epimerization. Confirm stereochemistry via [¹³C NMR] or chiral HPLC (Chiralpak AD-H column, hexane/IPA eluent) .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or MS fragmentation patterns)?

  • Methodological Answer : Contradictions often arise from conformational flexibility or impurities. For NMR:
  • Perform variable-temperature NMR (VT-NMR) to identify dynamic effects.
  • Use 2D techniques (HSQC, HMBC) to verify connectivity, especially for the xanthate group’s S-methyl and thiocarbonyl signals .
    For MS:
  • Compare experimental ESI-MS with computational fragmentation simulations (e.g., using Discovery Studio’s small-molecule tools) .
  • Isolate ambiguous fragments via preparative HPLC and re-analyze with high-resolution FT-ICR MS .

Q. How does the steric hindrance of the 3,3-dimethyl group influence reactivity in cross-coupling or radical-mediated reactions?

  • Methodological Answer : The dimethyl group restricts rotational freedom, affecting reaction pathways. For example:
  • In Suzuki-Miyaura coupling, use bulky ligands (e.g., SPhos) to stabilize the Pd(0) intermediate and mitigate steric clashes .
  • For radical reactions (e.g., xanthate transfer), employ low-temperature initiation (AIBN, 60–70°C) to control regioselectivity. Computational modeling (DFT, B3LYP/6-31G*) predicts transition-state energies and guides solvent selection (e.g., toluene for π-stabilization) .

Methodological Notes

  • Synthesis Challenges : Boc protection of tertiary proline derivatives requires strict anhydrous conditions to prevent diketopiperazine formation .
  • Data Interpretation : Discrepancies in melting points (e.g., mp 154–158°C for N-Boc-N,2-dimethylalanine ) may indicate polymorphic forms—characterize via XRD.
  • Safety : Thiocarbonyl compounds are light-sensitive; store under argon and use amber vials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.